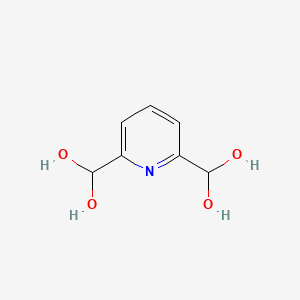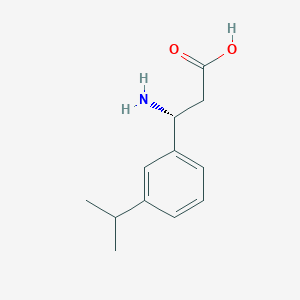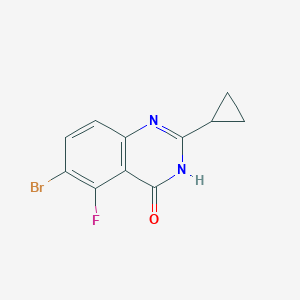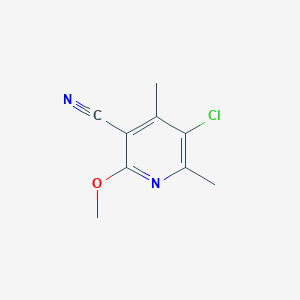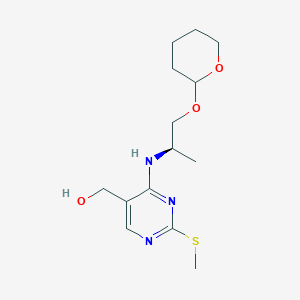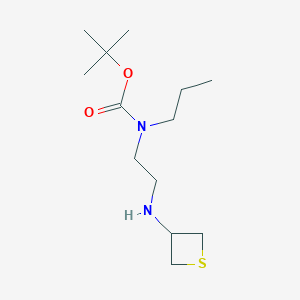
tert-Butyl propyl(2-(thietan-3-ylamino)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate is a synthetic organic compound with the molecular formula C13H26N2O2S and a molecular weight of 274.42 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate typically involves the reaction of tert-butyl isocyanate with a propylamine derivative containing a thietan-3-yl group. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the thietan-3-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions may require a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thietan-3-yl group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies on the exact molecular targets and pathways are ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl ®-(2-(thietan-3-ylamino)propyl)carbamate: Similar in structure but differs in the propyl group configuration.
tert-Butyl N-propyl-N-[2-(thietan-3-ylamino)ethyl]carbamate: Another structurally related compound with slight variations in the substituents.
Uniqueness
tert-Butylpropyl(2-(thietan-3-ylamino)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H26N2O2S |
|---|---|
Molekulargewicht |
274.43 g/mol |
IUPAC-Name |
tert-butyl N-propyl-N-[2-(thietan-3-ylamino)ethyl]carbamate |
InChI |
InChI=1S/C13H26N2O2S/c1-5-7-15(12(16)17-13(2,3)4)8-6-14-11-9-18-10-11/h11,14H,5-10H2,1-4H3 |
InChI-Schlüssel |
YVKIQVVNMYKXLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCNC1CSC1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methylbenzo[c]isothiazole](/img/structure/B13028944.png)
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13028952.png)
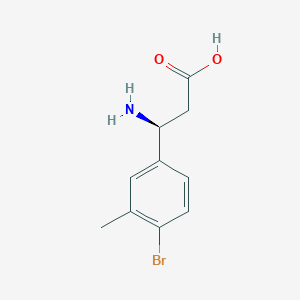
![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B13028967.png)


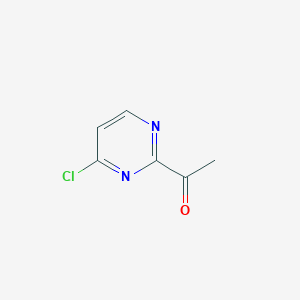
![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
